molecular formula C20H22N4O2 B12158156 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B12158156
M. Wt: 350.4 g/mol
InChI Key: PHZQMOWXAZVUCQ-UHFFFAOYSA-N
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Description

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable phthalic anhydride derivative with hydrazine to form the phthalazinone core.

    Alkylation: The phthalazinone core is then alkylated with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group.

    Acylation: The alkylated phthalazinone is acylated with chloroacetyl chloride to introduce the acetamide group.

    Coupling with Pyridine Derivative: Finally, the acetamide derivative is coupled with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.

    Chemical Biology: Utilized in chemical biology to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine moieties and varying functional groups.

Uniqueness

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of phthalazinone and pyridine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N6O2
  • Molecular Weight : 416.5 g/mol
  • CAS Number : 1435905-24-0

The primary mechanism of action for this compound involves the inhibition of tubulin polymerization . Tubulin is a critical protein for microtubule formation, which is essential during cell division. By binding to tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for anti-cancer therapies.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : The ability to induce apoptosis in various cancer cell lines has been documented.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in preliminary studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Anticancer Studies :
    A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential in combination therapies to enhance efficacy against resistant cancer types.
  • Antimicrobial Research :
    In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Inflammation Modulation :
    Preliminary findings indicated that the compound could reduce markers of inflammation in animal models, potentially offering therapeutic benefits in inflammatory diseases.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H22N4O2/c1-14(2)13-24-20(26)17-8-4-3-7-16(17)18(23-24)10-19(25)22-12-15-6-5-9-21-11-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,22,25)

InChI Key

PHZQMOWXAZVUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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